molecular formula C8H10ClFN2O B7768793 [2-(4-fluorophenoxy)ethanimidoyl]azanium;chloride

[2-(4-fluorophenoxy)ethanimidoyl]azanium;chloride

Cat. No.: B7768793
M. Wt: 204.63 g/mol
InChI Key: GVELHLWKCQWEDO-UHFFFAOYSA-N
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Description

The compound with the identifier [2-(4-fluorophenoxy)ethanimidoyl]azanium;chloride is a chemical entity with various applications in scientific research and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [2-(4-fluorophenoxy)ethanimidoyl]azanium;chloride involves specific synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the use of cyclodextrins to improve the physical, chemical, and biological characteristics of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-fluorophenoxy)ethanimidoyl]azanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and complexes that have unique properties and applications.

Scientific Research Applications

[2-(4-fluorophenoxy)ethanimidoyl]azanium;chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(4-fluorophenoxy)ethanimidoyl]azanium;chloride involves its interaction with specific molecular targets and pathways. It can act as a catalyst or inhibitor in various biochemical processes, depending on its structure and the conditions under which it is used. The exact molecular targets and pathways can vary, but they often involve key enzymes and receptors that regulate important biological functions .

Comparison with Similar Compounds

Similar Compounds

[2-(4-fluorophenoxy)ethanimidoyl]azanium;chloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields. Its ability to form inclusion complexes with cyclodextrins and its unique reactivity profile are key factors that contribute to its versatility and effectiveness in various scientific and industrial applications.

Properties

IUPAC Name

[2-(4-fluorophenoxy)ethanimidoyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVELHLWKCQWEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=N)[NH3+])F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OCC(=N)[NH3+])F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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